![molecular formula C14H22O2 B13966318 3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane CAS No. 618380-47-5](/img/structure/B13966318.png)
3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3-[(bicyclo[221]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the oxetane ring. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-methyl-
- Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-propyl-
Uniqueness
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
618380-47-5 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C14H22O2/c1-2-14(9-16-10-14)8-15-7-13-6-11-3-4-12(13)5-11/h3-4,11-13H,2,5-10H2,1H3 |
InChI-Schlüssel |
HUNPIEFBMYPDES-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCC2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


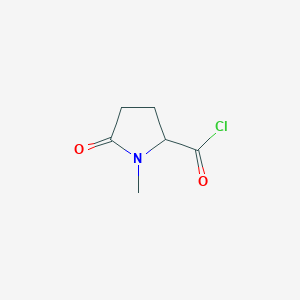
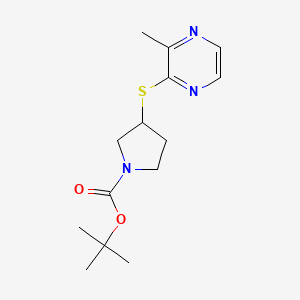
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
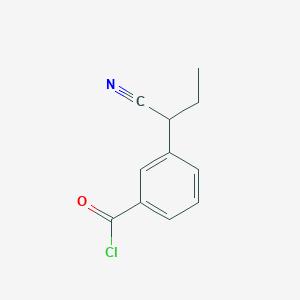
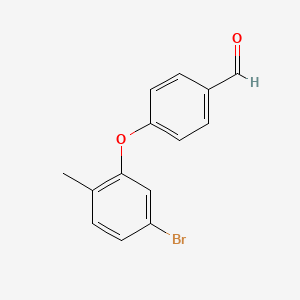
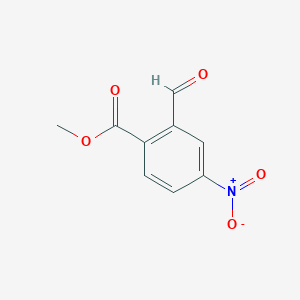
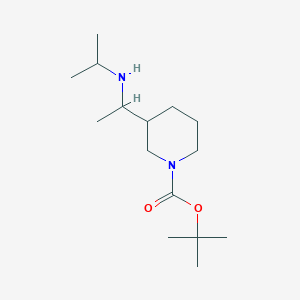
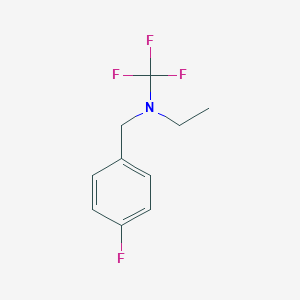
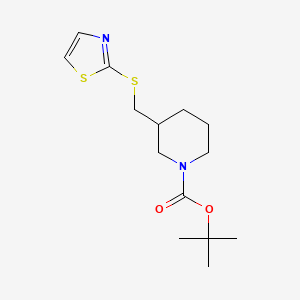
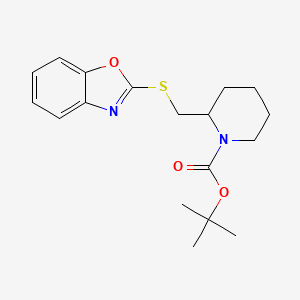
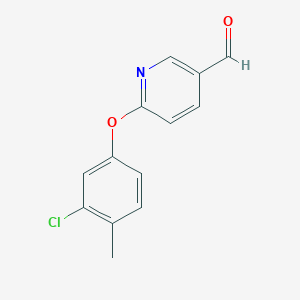
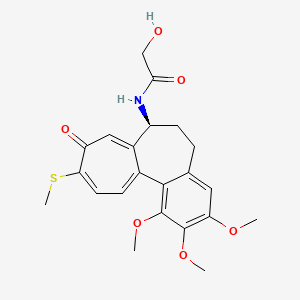
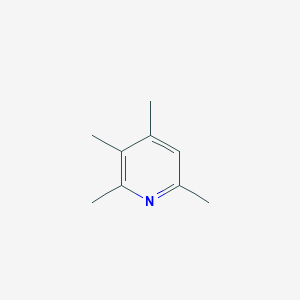
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
